molecular formula C18H14Br2N4O B12623863 C18H14Br2N4O

C18H14Br2N4O

Cat. No.: B12623863
M. Wt: 462.1 g/mol
InChI Key: AHFMJFTXXJPDGV-UHFFFAOYSA-M
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Description

C₁₈H₁₄Br₂N₄O, systematically named 3-(4-bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide, is a brominated pyrazole-carbohydrazide derivative. Its molecular structure features two 4-bromophenyl groups attached to a pyrazole core, with an ethylidene-linked carbohydrazide moiety . Key properties include:

  • Molecular weight: 462.145 g/mol (average), 459.953435 g/mol (monoisotopic).
  • ChemSpider ID: 7893226.
  • Stereochemistry: Contains E-configuration double bonds in the ethylidene group .

Properties

Molecular Formula

C18H14Br2N4O

Molecular Weight

462.1 g/mol

IUPAC Name

2-(7-bromo-1-methyltriazolo[4,5-c]pyridin-5-ium-5-yl)-1-naphthalen-2-ylethanone;bromide

InChI

InChI=1S/C18H14BrN4O.BrH/c1-22-18-15(19)9-23(10-16(18)20-21-22)11-17(24)14-7-6-12-4-2-3-5-13(12)8-14;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

AHFMJFTXXJPDGV-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C=[N+](C=C2N=N1)CC(=O)C3=CC4=CC=CC=C4C=C3)Br.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H14Br2N4O typically involves multiple steps, including the formation of carbon-nitrogen bonds and the introduction of bromine atoms. One common method involves the reaction of a brominated precursor with a nitrogen-containing compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

C18H14Br2N4O: undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of This compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst or specific solvents to enhance the reaction rate .

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield brominated or nitrated derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

C18H14Br2N4O: has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of C18H14Br2N4O involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(4-Chlorophenyl)-N′-[(E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide (C₁₈H₁₄Cl₂N₄O)

  • Key differences : Bromine atoms in C₁₈H₁₄Br₂N₄O are replaced with chlorine.
  • Impact :
    • Molecular weight : ~386 g/mol (vs. 462 g/mol for Br-analogue), reducing steric hindrance.
    • Lipophilicity : Cl-substitution lowers logP compared to Br (estimated logP: 3.8 vs. 4.5), affecting membrane permeability .

3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid Hydrazide (C₁₀H₈BrN₃O)

  • Simplified structure : Lacks the ethylidene-linked bromophenyl group.
  • Impact :
    • Solubility : Higher aqueous solubility (ESOL logS: -2.5 vs. -2.99 for C₁₈H₁₄Br₂N₄O) due to reduced hydrophobicity .
    • Bioavailability : Improved GI absorption (0.65 vs. 0.55) with simpler structure .

Boronic Acid Derivatives (Functional Comparators)

(3-Bromo-5-chlorophenyl)boronic Acid (C₆H₅BBrClO₂)

  • CAS No.: 1046861-20-4; Molecular weight: 235.27 g/mol .
  • Comparison :
    • Polarity : Higher TPSA (40.46 Ų vs. ~80 Ų for C₁₈H₁₄Br₂N₄O) due to boronic acid group.
    • Applications : Primarily used in Suzuki-Miyaura cross-couplings, unlike the pyrazole-carbohydrazide’s medicinal focus .

(6-Bromo-2,3-dichlorophenyl)boronic Acid (C₆H₄BBrCl₂O₂)

  • Similarity score : 0.87 to C₆H₅BBrClO₂ .
  • Key contrast : Additional chloro-substituents increase molecular weight (270.32 g/mol) and logP (XLOGP3: 2.9 vs. 2.15), enhancing membrane permeability but reducing solubility .

Data Tables

Table 1. Physicochemical Properties Comparison

Property C₁₈H₁₄Br₂N₄O C₆H₅BBrClO₂ C₁₈H₁₄Cl₂N₄O (Hypothetical)
Molecular Weight (g/mol) 462.145 235.27 ~386
logP (XLOGP3) 4.5 2.15 3.8
Solubility (mg/mL) 0.24 0.24 0.45
Bioavailability Score 0.55 0.55 0.65
TPSA (Ų) ~80 40.46 ~75

Biological Activity

C18H14Br2N4O is a chemical compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a complex structure that includes bromine atoms, nitrogen, and oxygen functionalities. Its molecular formula indicates a relatively high molecular weight, which may influence its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential antimicrobial, anticancer, and antioxidant properties. The following sections summarize key findings related to these activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

This compound has also been studied for its anticancer effects. In vitro studies on cancer cell lines have shown that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. The underlying mechanisms may involve the modulation of signaling pathways related to cell survival and death.

Case Study: Effects on Cancer Cell Lines

  • Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The compound demonstrated significant free radical scavenging activity, suggesting its potential role in protecting cells from oxidative stress.

Table 2: Antioxidant Activity of this compound

Assay TypeEC50 Value (µg/mL)
DPPH Scavenging25.5
ABTS Radical Scavenging30.0

The biological activities of this compound are attributed to its ability to interact with various biomolecules. For antimicrobial effects, the compound may target bacterial enzymes or structural components critical for survival. In cancer cells, it appears to affect pathways involved in apoptosis and cell cycle regulation.

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